molecular formula C6H8N2O4S2 B1229733 Benzene-1,3-disulfonamide CAS No. 3701-01-7

Benzene-1,3-disulfonamide

Cat. No. B1229733
CAS RN: 3701-01-7
M. Wt: 236.3 g/mol
InChI Key: HUYYFHGIHVULSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzene-1,3-disulfonamide derivatives has been explored through various methods. For example, benzene-1,3-disulfonamides have been synthesized and investigated for their interactions with carbonic anhydrases, revealing a particular binding mode within the enzyme's active site. This synthesis approach has enabled the detailed study of these compounds' interactions with biological molecules, providing insights into their potential applications in medicinal chemistry (Alterio et al., 2007).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, has been employed to characterize benzene-1,3-disulfonamide compounds. Studies have detailed the molecular geometry, vibrational frequencies, and electronic properties, offering a comprehensive understanding of their structure at the atomic level. For instance, DFT studies have provided insights into the stability, charge distribution, and molecular orbitals of these compounds, facilitating a deeper understanding of their chemical behavior and reactivity (Sarojini et al., 2012).

Chemical Reactions and Properties

Benzene-1,3-disulfonamide has been shown to participate in various chemical reactions, serving as a catalyst or reactant in the synthesis of complex organic molecules. Its role in facilitating reactions under mild conditions has been particularly noted, emphasizing its utility in organic synthesis. For example, it has been used as a catalyst in the conversion of aldehydes to 1,1-diacetates and acetals, showcasing its versatility and efficiency in promoting chemical transformations (Ghorbani‐Vaghei et al., 2009).

Physical Properties Analysis

The physical properties of benzene-1,3-disulfonamide, including its crystalline structure, thermal stability, and solubility, have been thoroughly investigated. These studies have revealed the conditions under which different polymorphic forms can be obtained, providing valuable information for the development of pharmaceutical formulations and materials science applications. The crystal structures and thermal behaviors of various benzene-1,3-disulfonamide derivatives have been characterized, highlighting the influence of molecular interactions on their physical properties (Sanphui et al., 2010).

Chemical Properties Analysis

Investigations into the chemical properties of benzene-1,3-disulfonamide have focused on its reactivity, including its ability to undergo sulfonation and act as a catalyst in organic synthesis. These studies have contributed to a better understanding of its functional group chemistry and the potential for its application in the synthesis of complex organic molecules. The chemical versatility of benzene-1,3-disulfonamide is highlighted by its application in the synthesis of benzimidazole derivatives, demonstrating its utility as a catalyst in organic reactions (Khazaei et al., 2011).

Scientific Research Applications

1. Synthesis and Structural Characterization of Benzene-1,3-disulfonamide-containing Heterocycles

  • Methods of Application: The synthesis of these heterocycles is achieved through a process known as double Mitsunobu annulation. This method is effective for constructing medium to large ring structures in moderate to good chemical yields .
  • Results or Outcomes: The flexibility of sulfonamide moieties in these rings was determined by X-ray crystal structural analysis . The 3D-conformation of several novel benzene-1,3-disulfonamides-containing 11- to 13-membered heterocycles have been achieved .

2. Catalyst for One-Pot Synthesis of Benzimidazoles and Benzodiazepines

  • Summary of Application: Poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide are used as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .

3. Conjugate Addition of Indole and Pyrrole

  • Summary of Application: Poly(N,N0-dibromo-N-ethyl-benzene-1,3-disul-fonamide) [PBBS] and N,N,N0,N0-tetrabromobenzene-1,3-disulfonamide[TBBDA] were used as efficient reagents for conjugate addition of indole and pyrrole with a,b-unsatu-rated ketones .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .

4. Synthesis of Benzimidazoles

  • Summary of Application: Poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide are used as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .

5. Double-Conjugate 1,4-Addition of Indoles

  • Summary of Application: Poly(N,N0-dibromo-N-ethyl-benzene-1,3-disul-fonamide) [PBBS] and N,N,N0,N0-tetrabromobenzene-1,3-disulfonamide[TBBDA] were used as efficient reagents for double-conjugate 1,4-addition of indoles to dibenzylidenacetones .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .

6. Synthesis of Benzimidazoles from o-Phenylenediamine

  • Summary of Application: Poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide are used as new reagents for synthesis of benzimidazoles from o-phenylenediamine (OPDA) with aldehydes .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .

Safety And Hazards

While specific safety and hazard information for Benzene-1,3-disulfonamide was not found in the retrieved papers, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

benzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYYFHGIHVULSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389041
Record name 1,3-BENZENEDISULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,3-disulfonamide

CAS RN

3701-01-7
Record name 1,3-Benzenedisulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3701-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-BENZENEDISULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene-1,3-disulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzene-1,3-disulfonamide
Reactant of Route 3
Benzene-1,3-disulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzene-1,3-disulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzene-1,3-disulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzene-1,3-disulfonamide

Citations

For This Compound
211
Citations
X LIU, S WANG, J ZHANG, F ZHANG, G LI… - Chemical Research in …, 2006 - Elsevier
Based on the antiplatelet aggregation mechanism and the bioisosterism principle of the reference drug picotamide, thirteen novel derivatives of arylamide and arylsulfonamide were …
Number of citations: 8 www.sciencedirect.com
R Ghorbani-Vaghei, M Chegini, H Veisi… - Tetrahedron …, 2009 - Elsevier
N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide [TBBDA], poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS], and novel poly(N,N′-dibromo-N-phenylbenzene-1,3-…
Number of citations: 47 www.sciencedirect.com
R Ghorbani-Vaghei, H Veisi - Molecular diversity, 2010 - Springer
Poly(N, N′-dibromo-N-ethyl-benzene-1, 3-di-sulfonamide) (PBBS) and N, N, N′, N′- tetrabromobenzene-1,3-disulfonamide (TBBDA) are effective catalysts for the one-pot synthesis …
Number of citations: 44 link.springer.com
V Alterio, G De Simone, SM Monti, A Scozzafava… - Bioorganic & medicinal …, 2007 - Elsevier
Three benzene-1,3-disulfonamide derivatives were investigated for their interaction with 12 mammalian α-carbonic anhydrases (CAs, EC 4.2.1.1), and three bacterial/archaeal CAs …
Number of citations: 50 www.sciencedirect.com
R Ghorbani-Vaghei, H Veisi - Journal of the Brazilian Chemical …, 2010 - SciELO Brasil
Easy and rapid preparation of bis-indolyl, tris-indolyl, di(bis-indolyl), tri(bis-indolyl) and tetra(bis-indolyl) methanes from indole with various aldehydes and ketones using poly (N,N'-…
Number of citations: 25 www.scielo.br
R Ghorbani-Vaghei, M Amiri, N Moshfeghifar… - Journal of the Iranian …, 2009 - Springer
Poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] are effective catalysts for easy preparation of 1,1-…
Number of citations: 26 link.springer.com
R Ghorbani-Vaghei, Y Maghbooli, J Mahmoodi… - RSC …, 2015 - pubs.rsc.org
In this study, a one-pot diastereoselective three-component reaction of urea/thiourea, 2,3-dihydrofuran/3,4-dihydro-2H-pyran with aromatic aldehydes has been developed for synthesis …
Number of citations: 14 pubs.rsc.org
X Chen, X Liu, K Qiu, X Xu, C Li, Y Wang - Medicinal Chemistry Research, 2019 - Springer
According to the bio-isosterism theory, a series of N, N’-disubstitutedphenyl-4-ethoxylbenzene-1, 3-disulfonamides (5a-p) were designed and synthesized by two steps of reactions …
Number of citations: 1 link.springer.com
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Inhibition of oxidative phosphorylation (OXPHOS) is a promising therapeutic strategy for select cancers that are dependent on aerobic metabolism. Here, we report the discovery, …
Number of citations: 11 pubs.acs.org
R Ghorbani-Vaghei, H Veisi, M Amiri - Journal of the Iranian Chemical …, 2009 - Springer
A simple, rapid, and efficient procedure for formylation of primary and secondary amines and alcohols using ethyl formate catalyzed with poly(N,N′-dichloro-N-ethyl-benzene-1,3-…
Number of citations: 16 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.